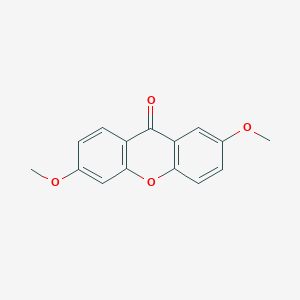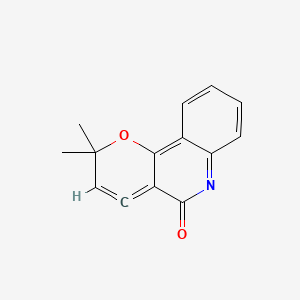![molecular formula C11H15NO6 B14756587 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’®-C-Methyl-3-deazauridine: is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features a modified sugar moiety and a deazauridine base, which imparts unique biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’®-C-Methyl-3-deazauridine typically involves multi-step organic reactions. The process begins with the preparation of the deazauridine base, followed by the introduction of the C-methyl group at the 5’ position. Key steps include:
Formation of the Deazauridine Base: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Glycosylation: The final step involves the attachment of the modified sugar moiety to the deazauridine base, typically using glycosyl donors and catalysts like Lewis acids.
Industrial Production Methods: Industrial-scale production of 5’®-C-Methyl-3-deazauridine follows similar synthetic routes but employs optimized reaction conditions and scalable techniques to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5’®-C-Methyl-3-deazauridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 5’®-C-Methyl-3-deazauridine, each with distinct chemical and biological properties.
Scientific Research Applications
5’®-C-Methyl-3-deazauridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: The compound is employed in biochemical assays to investigate enzyme-substrate interactions and nucleic acid metabolism.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5’®-C-Methyl-3-deazauridine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-Deazauridine: Lacks the C-methyl group, making it less potent in certain applications.
5-Methyluridine: Contains a methyl group at the 5 position of the uridine base but lacks the deazauridine modification.
5-Fluorouridine: A fluorinated analog with distinct anticancer properties.
Uniqueness: 5’®-C-Methyl-3-deazauridine is unique due to its combined structural features of a deazauridine base and a C-methyl group, which confer enhanced stability and biological activity. This makes it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C11H15NO6 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-5(13)10-8(16)9(17)11(18-10)12-3-2-6(14)4-7(12)15/h2-5,8-11,13-14,16-17H,1H3/t5-,8+,9-,10-,11-/m1/s1 |
InChI Key |
HOYRDTMKZDJAHR-DUALWYLASA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=CC2=O)O)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=CC(=CC2=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
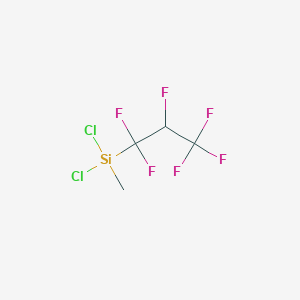
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
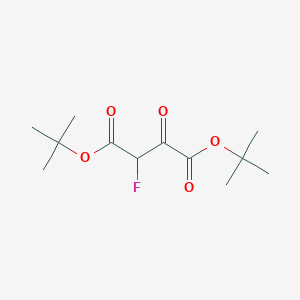

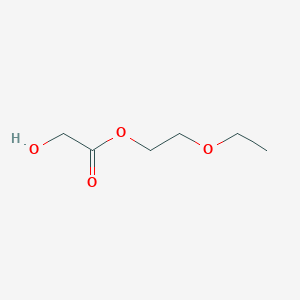
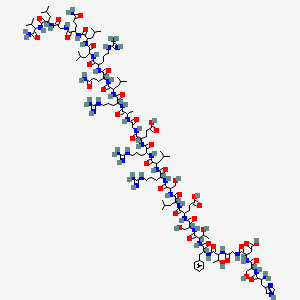
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)

